molecular formula C22H23N3O4 B4601337 2-(4-methyl-1-piperazinyl)-4-phenylquinoline oxalate

2-(4-methyl-1-piperazinyl)-4-phenylquinoline oxalate

Cat. No.: B4601337
M. Wt: 393.4 g/mol
InChI Key: LSCQGVDDFKGKCZ-UHFFFAOYSA-N
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Description

2-(4-methyl-1-piperazinyl)-4-phenylquinoline oxalate is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.16885622 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative and Anticancer Applications

Research has explored the synthesis and anticancer activity of compounds related to "2-(4-methyl-1-piperazinyl)-4-phenylquinoline oxalate". These studies have demonstrated potential antiproliferative activities against various cancer cell lines, including human breast cancer and leukemia cells. Compounds showing high binding affinity and good anticancer activity have been identified, suggesting their potential as therapeutic agents in cancer treatment. For instance, derivatives of quinoline combined with piperazine moieties have been evaluated for their cytotoxic activities against cancer cell lines, revealing compounds with significant anti-proliferative activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Luminescent Materials and Electron Transfer

Studies have also delved into the luminescent properties and photo-induced electron transfer mechanisms of naphthalimide derivatives with piperazine substituents. These compounds demonstrate potential as fluorescent probes for pH measurement and as materials for optical applications due to their photophysical properties (Gan, Chen, Chang, & Tian, 2003).

Corrosion Inhibition

Research into the corrosion inhibitory effects of quinoline-based piperazine compounds on steel surfaces in acidic environments has shown promising results. These studies suggest that such compounds can significantly improve anti-corrosion properties, potentially offering new solutions for material protection in industrial applications (El faydy, Benhiba, Berisha, Kerroum, Jama, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020).

Antidepressant Drug Development

The synthesis and evaluation of 4-phenylquinoline derivatives, including those with 2-(4-methyl-1-piperazinyl) substitutions, have been investigated for their potential as antidepressant drugs. These studies have identified compounds with significant activity, highlighting the chemical's relevance in developing new therapeutic agents for depression (Alhaider, Abdelkader, & Lien, 1985).

Stability under Stress Conditions

Research into the stability of quinazoline derivatives under various stress conditions has provided insights into the stability and degradation pathways of these compounds. Such studies are crucial for the development of pharmaceutical substances, ensuring their stability and efficacy (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-phenylquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3.C2H2O4/c1-22-11-13-23(14-12-22)20-15-18(16-7-3-2-4-8-16)17-9-5-6-10-19(17)21-20;3-1(4)2(5)6/h2-10,15H,11-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCQGVDDFKGKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.